molecular formula C12H13F2N3O2 B11734494 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

Katalognummer: B11734494
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: RXDVSRYWAKCCEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a benzene ring with two hydroxyl groups. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The difluoroethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Pyrazole Ring to the Benzene Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole ring and the benzene ring. This can be achieved through a coupling reaction, such as a Buchwald-Hartwig amination.

    Introduction of Hydroxyl Groups: The hydroxyl groups on the benzene ring can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The difluoroethyl group can be reduced to an ethyl group under appropriate conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.

    Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.

Uniqueness

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the difluoroethyl-substituted pyrazole ring, which imparts distinct chemical and biological properties compared to the simpler dihydroxybenzene derivatives.

Eigenschaften

Molekularformel

C12H13F2N3O2

Molekulargewicht

269.25 g/mol

IUPAC-Name

4-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H13F2N3O2/c13-12(14)7-17-6-9(5-16-17)15-4-8-1-2-10(18)3-11(8)19/h1-3,5-6,12,15,18-19H,4,7H2

InChI-Schlüssel

RXDVSRYWAKCCEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.